What are the chemical and physical properties of Nonanal?
What are the chemical and physical properties of Nonanal?
An In-depth Technical Guide to the Chemical and Physical Properties of Nonanal (B32974)
Introduction
Nonanal (CAS No. 124-19-6), also known as Aldehyde C-9 or Pelargonaldehyde, is a saturated fatty aldehyde that is a key component in the fragrance and flavor industries.[1][2][3] It is a colorless to light yellow liquid characterized by a distinctive fatty, rose-orange, or citrus-like odor.[1][2][4] Naturally, nonanal is found in at least 20 essential oils, including rose and citrus oils.[1][4] Commercially, it is often produced via the hydroformylation of 1-octene (B94956) or the catalytic oxidation of n-nonanol.[1][3] In the research and drug development sectors, nonanal is studied as a potential biomarker for oxidative stress and serves as a reference standard in analytical chemistry.[5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and key synthesis pathways.
Chemical and Physical Properties
The properties of nonanal have been determined through various experimental and computational methods. The following tables summarize the key quantitative data.
Table 1: General and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | nonanal | [4][6] |
| Synonyms | Aldehyde C-9, Pelargonaldehyde, n-Nonylaldehyde | [3][7][8] |
| CAS Number | 124-19-6 | [3][9][10] |
| Molecular Formula | C₉H₁₈O | [4][6][10] |
| Molecular Weight | 142.24 g/mol | [4][7][9][10] |
| SMILES | CCCCCCCCC=O | [3][4][9] |
| InChI Key | GYHFUZHODSMOHU-UHFFFAOYSA-N | [4][6][9] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical Description | Clear, colorless to light yellow or brown liquid.[1][4][7][10] | [1][4][7][10] |
| Odor | Fatty, waxy, with a rose-orange or citrus-like character.[1][4] | [1][4] |
| Boiling Point | 191-195 °C at 760 mmHg.[3][4][11] | [3][4][11] |
| 93 °C at 23 mmHg.[1][2][9][12] | ||
| Melting Point | -18 °C to -19.3 °C.[1][3][4][13] | [1][3][4][13] |
| Density | 0.827 g/mL at 25 °C.[1][3][9][10] | [1][3][9][10] |
| 0.8264 g/mL at 22.2 °C (72 °F).[7] | ||
| Vapor Pressure | ~0.26 - 0.37 mmHg at 25 °C.[1][4][9] | [1][4][9] |
| 0.532 mmHg at 25 °C.[13] | ||
| Refractive Index | n20/D 1.421 - 1.429.[6][9][10][13] | [6][9][10][13] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Insoluble; 96 mg/L at 25 °C.[3][4][7] | [3][4][7] |
| Ethanol | Soluble (1 mL in 3 mL of 70% alcohol).[4] | [4] |
| Ethyl Ether | Soluble.[4] | [4] |
| Chloroform | Soluble.[4] | [4] |
| Glycerol | Insoluble.[4] | [4] |
| Propylene Glycol | Soluble.[4] | [4] |
| Mineral Oil | Soluble.[4] | [4] |
| Fixed Oils | Soluble.[4] | [4] |
Table 4: Safety and Hazard Data
| Property | Value | Source(s) |
| Flash Point | 64 °C (147 °F) - closed cup.[1][4][9][14] | [1][4][9][14] |
| Autoignition Temperature | 195 °C (383 °F).[14] | [14] |
| Hazard Statements | Combustible liquid.[14][15][16] Causes skin and eye irritation.[7][16] Toxic or harmful to aquatic life.[14][17] | [7][14][15][16][17] |
| Stability | Stable under normal conditions.[1][12][15] Sensitive to air.[1][7] | [1][7][12][15] |
| Incompatibilities | Strong oxidizing agents.[1][12][15] | [1][12][15] |
Synthesis of Nonanal
Nonanal is produced commercially through two primary synthetic routes, which are illustrated in the diagram below. The hydroformylation of 1-octene is a common industrial method, as is the catalytic oxidation of the corresponding alcohol, n-nonanol.[1][3]
Experimental Protocols
Accurate quantification and identification of nonanal, particularly in complex biological matrices, require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique.[5][18]
Protocol: Quantification of Nonanal in Biological Samples using GC-MS with an Internal Standard
This protocol provides a general framework for the analysis of nonanal. For optimal results, method validation and optimization for the specific matrix are critical. The use of a deuterated internal standard, such as Nonanal-d18, is highly recommended to correct for matrix effects and variations during sample preparation.[5][19]
1. Reagents and Materials:
-
High-purity solvents (e.g., hexane, methanol).
-
Nonanal analytical standard.
-
Nonanal-d18 (or other suitable deuterated internal standard).[5]
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA).
-
Inert gas for evaporation (e.g., Nitrogen).
-
Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis).
2. Sample Preparation:
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., plasma, tissue homogenate, or cell lysate), add a precise amount of Nonanal-d18 internal standard solution.[5] This should be done at the earliest stage to account for analyte loss throughout the procedure.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., hexane) to the sample. Vortex vigorously to ensure thorough mixing and partitioning of nonanal into the organic layer. Centrifuge to separate the phases and carefully collect the organic supernatant.
-
Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash away interferences with a weak solvent, and then elute the analyte with a stronger organic solvent.
-
-
Derivatization (Optional but Recommended): To improve chromatographic performance and detection sensitivity, convert the aldehyde to a more stable, less volatile derivative. For example, react the extract with PFBHA to form the corresponding oxime.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume. Avoid complete dryness. Reconstitute in a suitable solvent for GC injection if necessary.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).[20]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Temperature Program: Develop a temperature gradient that effectively separates nonanal from other volatile compounds in the matrix. An example might be: initial temp 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization: Use Electron Ionization (EI).
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity. Monitor characteristic ions for both native nonanal and the deuterated internal standard. The NIST Mass Spectrometry Data Center provides reference spectra for nonanal.[21]
-
4. Data Analysis:
-
Identify the peaks for nonanal and Nonanal-d18 based on their retention times and specific m/z ratios.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of nonanal in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.
References
- 1. 1-Nonanal CAS#: 124-19-6 [m.chemicalbook.com]
- 2. 1-Nonanal | 124-19-6 [chemicalbook.com]
- 3. Nonanal - Wikipedia [en.wikipedia.org]
- 4. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A15908.22 [thermofisher.com]
- 7. NONANAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Nonanal [webbook.nist.gov]
- 9. 壬醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Nonanal [chembk.com]
- 12. 124-19-6 CAS MSDS (1-Nonanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. vigon.com [vigon.com]
- 18. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]
- 19. benchchem.com [benchchem.com]
- 20. Nonanal [webbook.nist.gov]
- 21. Nonanal [webbook.nist.gov]
